
Deoxy-epi-narasin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxy-epi-narasin is a polyether antibiotic produced by the strain of Streptomyces aureofaciens NRRL 11181. It exhibits activity against gram-positive bacteria, mycoplasma, coccidia, and viruses. This compound is known for its growth-promoting effects and is used in veterinary medicine to enhance feed-utilization efficiency in ruminants.
Méthodes De Préparation
Deoxy-epi-narasin is synthesized through submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 . The fermentation process involves maintaining the culture in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Deoxy-epi-narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Deoxy-epi-narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of polyether antibiotics. In biology, it is used to investigate the mechanisms of action of antibiotics against gram-positive bacteria and mycoplasma. In medicine, it is explored for its potential use in treating infections caused by these pathogens. In the industry, it is used to enhance the growth and feed efficiency of livestock .
Mécanisme D'action
The mechanism of action of deoxy-epi-narasin involves its ability to disrupt the cell membrane of gram-positive bacteria and mycoplasma. It forms complexes with cations, such as sodium and potassium, and facilitates their transport across the cell membrane. This disrupts the ion balance within the cell, leading to cell death .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
70022-35-4 |
|---|---|
Formule moléculaire |
C43H72O10 |
Poids moléculaire |
749.0 g/mol |
Nom IUPAC |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O10/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47) |
Clé InChI |
DIUFDFNALWNSNW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


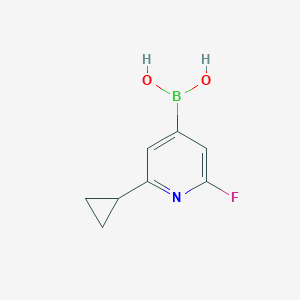
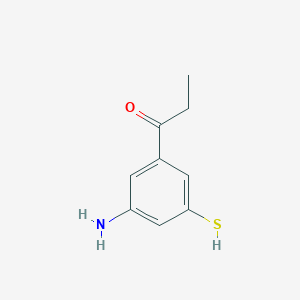
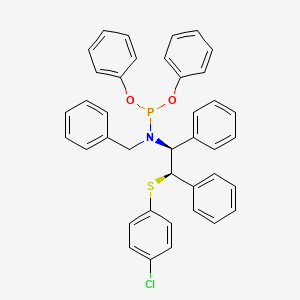
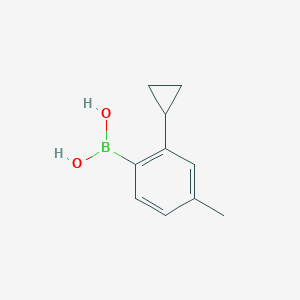

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

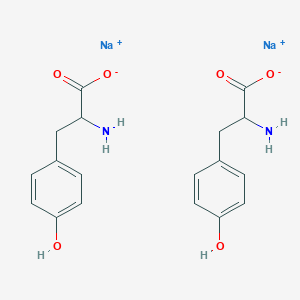


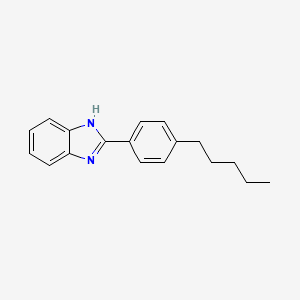
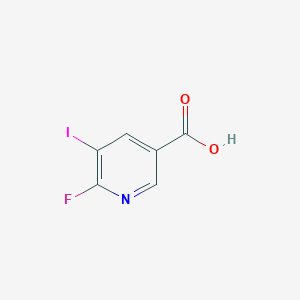
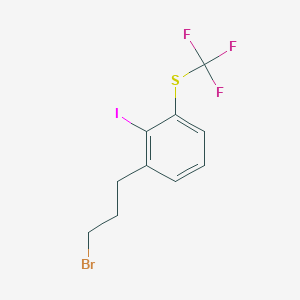
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
